molecular formula C15H15NO5 B5565833 diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate

diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate

Cat. No. B5565833
M. Wt: 289.28 g/mol
InChI Key: APFSWCWNNDCXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate is a chemical compound with the linear formula C15H15NO5 . It has a molecular weight of 289.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid via Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates due to the high reactivity of the 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized .


Molecular Structure Analysis

The molecular structure of diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate is represented by the linear formula C15H15NO5 . Unfortunately, no further details about the molecular structure were found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate are not available in the search results. The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Derivatives

The reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate has been explored for synthesizing ethyl 5,6-dihydro-2,5-dioxo-6,9-disubstituted-2H-pyrano[3,2-c]quinoline-4-carboxylates and dialkyl 2(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. These reactions produce good yields and contribute to the development of novel quinoline derivatives with potential applications in pharmaceuticals and materials science (El-Sheref et al., 2017).

Transition-Metal-Free Synthesis

A practical and efficient strategy has been developed for preparing 4-quinolone derivatives using commercially available diethyl acetylenedicarboxylate and aromatic amines. This environmentally friendly and transition-metal-free protocol highlights the versatility and potential for sustainable chemistry applications (Huang et al., 2015).

Biological Activities

Antioxidant and Anticholinesterase Activities

The synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates has led to the discovery of quinolone-triazole hybrids with significant antioxidant capacity and acetylcholinesterase inhibition. These compounds show promise for treating neurological disorders such as Alzheimer's disease, demonstrating the potential therapeutic applications of quinoline derivatives (Mermer et al., 2018).

Photovoltaic Applications

Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives for organic–inorganic photodiode fabrication reveals the potential of quinoline derivatives in the development of new materials for solar energy conversion and electronic devices (Zeyada et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer should be aware of the potential hazards and safety precautions when handling this chemical.

properties

IUPAC Name

diethyl 4-oxo-1H-quinoline-3,8-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-3-20-14(18)10-7-5-6-9-12(10)16-8-11(13(9)17)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFSWCWNNDCXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate

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